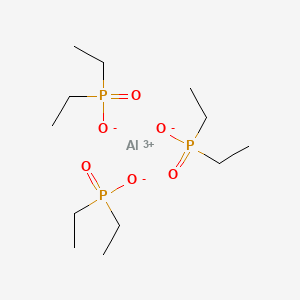

Aluminum Diethylphosphinate

Description

Properties

CAS No. |

225789-38-8 |

|---|---|

Molecular Formula |

C4H11AlO2P |

Molecular Weight |

149.08 g/mol |

IUPAC Name |

aluminum;diethylphosphinate |

InChI |

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

GNQAGTIQCCWTSZ-UHFFFAOYSA-N |

SMILES |

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |

Canonical SMILES |

CCP(=O)(CC)O.[Al] |

Other CAS No. |

225789-38-8 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on Aluminum Diethylphosphinate: Synthesis, Characterization, and Flame Retardant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum diethylphosphinate [Al(C₂H₅)₂PO₂]₃ is a halogen-free flame retardant of significant industrial interest, particularly for engineering plastics like polyamides and polyesters. This technical guide provides a comprehensive overview of its synthesis, characterization, and the mechanisms underlying its flame retardant properties. While a complete single-crystal X-ray structure is not publicly available, this document compiles and analyzes the existing data from powder X-ray diffraction, spectroscopic, and thermal analysis techniques to elucidate its structural and behavioral characteristics. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a discussion of its dual-action flame retardancy involving both condensed and gas phase activity.

Introduction

This compound (ADP), also known by various trade names, is the aluminum salt of diethyl phosphinic acid.[1] It is a white, solid powder recognized for its high thermal stability and effectiveness in enhancing the fire resistance of a wide range of polymers.[2][3] Its prominence in scientific research and industrial applications stems from its halogen-free nature, which aligns with growing environmental and safety regulations. ADP's flame retardant mechanism is complex, involving actions in both the solid (condensed) and gaseous phases during combustion.[1][4] In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases phosphorus-containing radicals that quench the chemical reactions of combustion.[4]

This guide aims to provide a detailed technical overview for researchers and professionals, focusing on the material's structural properties as understood through various analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the reaction between a soluble aluminum salt and a diethylphosphinate salt being a common approach.

Experimental Protocol: Synthesis from Diethyl Phosphinic Acid Sodium Salt and Aluminum Salt

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Diethyl phosphinic acid sodium salt

-

Aluminum sulfate (B86663) or aluminum chloride

-

Deionized water

-

Sulfuric acid (for pH adjustment)

Procedure:

-

An aqueous solution of diethyl phosphinic acid sodium salt is prepared.

-

The pH of the solution is adjusted to approximately 3.0 using sulfuric acid.[5]

-

An aqueous solution of an aluminum salt, such as aluminum sulfate, is then added dropwise to the diethyl phosphinic acid solution under controlled temperature conditions, often around 75°C.[5]

-

Upon mixing, a white precipitate of this compound is formed.

-

The reaction mixture is typically heated (e.g., at 90°C) for a period to ensure complete reaction.[5]

-

The resulting precipitate is then filtered, washed thoroughly with water to remove any unreacted salts, and dried in an oven.[6]

Alternative Synthesis: Gas-Liquid Free-Radical Addition

A novel method involves a gas-liquid free-radical addition reaction under atmospheric pressure, which has been reported to achieve high yields.[7][8]

Procedure Outline:

-

Ethylene gas is bubbled into a reaction mixture containing a phosphorus source (like sodium hypophosphite) and a radical initiator.[7][8]

-

This process forms a diethylphosphinate precursor.

-

The precursor is then reacted with an aluminum salt to yield this compound.

Crystal Structure Analysis

A complete single-crystal X-ray diffraction study providing a definitive Crystallographic Information File (CIF) for this compound is not available in the public domain as of the date of this publication. Consequently, detailed information on its crystal system, space group, and precise atomic coordinates cannot be presented. However, its crystalline nature has been confirmed through powder X-ray diffraction (XRD).

Powder X-ray Diffraction (XRD)

Powder XRD is a primary technique used to confirm the crystalline structure of this compound. While full structural refinement from powder data is complex and has not been published, the diffraction patterns provide a characteristic fingerprint of the material. In studies of hybrid aluminum dialkylphosphinates, the XRD patterns of pure this compound show distinct peaks that shift in hybrid materials, confirming the formation of a single, mixed-crystal phase rather than a physical mixture.[6]

The table below lists characteristic diffraction peaks for a modified vermiculite (B1170534) intercalated with this compound, indicating the crystalline nature of the incorporated ADP.

| 2θ (degrees) | d-spacing (nm) | Assignment |

| 8.889 | 0.994 | (001) of Phlogopite-1M (Vermiculite component)[9] |

| 26.603 | 0.335 | (003) of Phlogopite-1M (Vermiculite component)[9] |

| 34.276 | 0.261 | (-131) of Phlogopite-1M (Vermiculite component)[9] |

| 45.043 | 0.201 | (005) of Phlogopite-1M (Vermiculite component)[9] |

| 54.828 | 0.167 | (-135) of Phlogopite-1M (Vermiculite component)[9] |

| 60.283 | 0.153 | (060) of Phlogopite-1M (Vermiculite component)[9] |

Note: This data is for a composite material and not pure this compound. It is presented to illustrate the use of XRD in characterizing ADP-containing materials. The search for specific powder diffraction data for pure ADP was not successful in yielding a complete dataset.

Spectroscopic and Thermal Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its molecular structure.

Experimental Protocol:

-

A small amount of the dried this compound powder is mixed with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent disk.

-

The FTIR spectrum is recorded using a spectrometer.[9]

| Wavenumber (cm⁻¹) | Assignment |

| ~131.7 eV (P₂p) | P-C group (from XPS)[9] |

| ~132.6 eV (P₂p) | P-O group (from XPS)[9] |

| ~73.4 eV (Al₂p) | Al-O group (from XPS)[9] |

| ~73.8 eV (Al₂p) | Hypophosphite group (from XPS)[9] |

Note: The provided data is from X-ray Photoelectron Spectroscopy (XPS) which gives similar chemical bonding information to FTIR. Specific FTIR wavenumber data was not available in a consolidated table format in the search results.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition behavior of this compound, which are key to its function as a flame retardant.

Experimental Protocols:

-

TGA: A sample of the material (typically 5-10 mg) is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.[2][9]

-

DSC: A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to an inert reference.[6][10][11] This allows for the determination of transition temperatures such as melting and decomposition.

TGA shows that this compound is thermally stable, with decomposition generally starting above 300°C.[1]

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition | > 300 | - |

| T₅% (Temperature at 5% weight loss) | 178 - 313 | Nitrogen[12] |

| T₁₀% (Temperature at 10% weight loss) | 299 - 313 | Nitrogen[12] |

| Tdmax (Temperature of maximum weight loss rate) | 465 - 562 | Nitrogen[12] |

| Char Residue at 800°C | 51 - 55 wt% | Nitrogen[12] |

DSC can reveal phase transitions and decomposition events. A DSC diagram of this compound has been referenced in patent literature, though specific values were not detailed in the abstract.[13] DSC is a key tool for analyzing the thermal history and phase transformations in materials.[14]

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A flowchart of the synthesis and characterization of this compound.

Flame Retardant Mechanism

This compound operates through a dual-action mechanism in both the gas and condensed (solid) phases of a fire.

Caption: The dual-action flame retardant mechanism of this compound.

This mechanism involves the formation of a protective char layer on the surface of the burning polymer, which insulates the material from heat and reduces the supply of flammable gases.[4] Simultaneously, in the gas phase, the thermal decomposition of ADP releases phosphorus-containing radicals that "trap" high-energy radicals (like H• and OH•), thereby interrupting the combustion chain reaction and reducing the intensity of the flame.[1][4]

Conclusion

This compound is a highly effective, halogen-free flame retardant with a well-documented synthesis and performance profile. While a detailed single-crystal structure remains to be published, characterization through powder XRD, FTIR, TGA, and DSC provides valuable insights into its crystalline nature, molecular structure, and thermal behavior. Its dual-phase flame retardant mechanism makes it a critical component in the development of fire-safe engineering plastics. Further research, particularly single-crystal X-ray diffraction studies, would provide a more complete understanding of its structure-property relationships.

References

- 1. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Investigating the Effect of this compound on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

- 3. This compound-Incorporated Flame-Retardant Polyacrylonitrile Separators for Safety of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN103739624A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic effect of this compound/sodium stearate modified vermiculite on flame retardant and smoke suppression properties of amino co ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05731F [pubs.rsc.org]

- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Synergistic Effects of this compound and Melamine on Improving the Flame Retardancy of Phenolic Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. mdpi.com [mdpi.com]

Solubility of Aluminum Diethylphosphinate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum diethylphosphinate in various organic solvents. The information is compiled from publicly available data sheets, safety documents, and scientific literature. This document is intended to serve as a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Executive Summary

This compound is a widely utilized halogen-free flame retardant. Its efficacy in polymer systems is, in part, influenced by its solubility and dispersion characteristics. This guide details the qualitative and, where available, quantitative solubility of this compound in a range of common organic solvents. Furthermore, it provides a standardized experimental protocol for determining the solubility of this compound, ensuring reliable and reproducible results.

Solubility Data

The solubility of this compound is markedly dependent on the polarity of the solvent. It is generally characterized by poor solubility in non-polar organic solvents and greater solubility in more polar solvents. The available data is summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility Description | Quantitative Value ( g/100 mL) |

| High Solubility | ||||

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Very Soluble[1] | Not Available |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2] | Not Available |

| Ethanol | C₂H₅OH | Polar Protic | Good Solubility[2] | Not Available |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble, Very Slightly Soluble[1][2] | Not Available |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Excellent Solubility[2] | Not Available |

| Limited to No Solubility | ||||

| Acetone | C₃H₆O | Polar Aprotic | Insoluble[2][3][4] | Not Available |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Insoluble[2][3][4] | Not Available |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Polar Aprotic | Insoluble[2][3][4] | Not Available |

| Toluene | C₇H₈ | Non-polar | Insoluble[2][3][4] | Not Available |

| Glacial Acetic Acid | C₂H₄O₂ | Polar Protic | Sparingly Soluble[1] | Not Available |

| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | Slight Solubility[2] | Not Available |

| Water | H₂O | Polar Protic | Practically Insoluble[1], Insoluble[3][4][5] | <0.02[6], 0.023 at 20°C[7][8] |

Disclaimer: The qualitative descriptions are based on available literature and data sheets. The lack of standardized quantitative data necessitates careful experimental verification for specific applications.

Experimental Protocol for Solubility Determination

The following protocol is a generalized procedure for determining the solubility of this compound in an organic solvent, based on established methodologies such as those from the OECD and ASTM.

3.1 Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

3.2 Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance (± 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Scintillation vials or other suitable containers

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-OES for aluminum analysis)

3.3 Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Place the container in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for a short period (e.g., 1-2 hours) at the constant experimental temperature.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a suitable analytical technique. For example, the concentration of aluminum can be measured by ICP-OES and correlated back to the concentration of the parent compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

-

3.4 Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the selected solvent before commencing any work.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 225789-38-8 [smolecule.com]

- 3. 2017erp.com [2017erp.com]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. Aluminum Diethyl Phosphinate White Powder 225789-38-8 with High Quality [sunwisechem.com]

- 6. 2017erp.com [2017erp.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Thermal decomposition products of aluminum diethylphosphinate

An In-depth Technical Guide on the Thermal Decomposition Products of Aluminum Diethylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (Al(C₂H₅)₂PO₂)₃, hereafter referred to as AlPi. AlPi is a widely used halogen-free flame retardant, and understanding its thermal degradation is crucial for its effective application and for ensuring the fire safety of materials in various fields, including pharmaceuticals where packaging and delivery devices must meet stringent safety standards.

Overview of Thermal Decomposition

This compound exhibits high thermal stability, generally beginning to decompose at temperatures above 300°C.[1] Its decomposition mechanism is complex, involving both condensed-phase and gas-phase reactions that contribute to its flame retardant properties.[1][2] The decomposition pathway and the resulting products are influenced by factors such as the temperature, heating rate, and the surrounding atmosphere (inert or oxidative).

Decomposition Products

The thermal degradation of AlPi leads to the formation of a variety of products in both the gaseous and solid (condensed) phases.

Gaseous-Phase Products

The primary volatile product released during the initial stages of AlPi decomposition is diethylphosphinic acid ((C₂H₅)₂PO₂H) .[1][3] This occurs through the protonation of the diethylphosphinate anion. At higher temperatures, diethylphosphinic acid can undergo further decomposition, leading to the formation of flammable hydrocarbons and reactive phosphorus-containing radicals.

Key gaseous-phase products include:

-

Diethylphosphinic acid: The main initial volatile product.

-

Phosphorus radicals (P•, PO•): These highly reactive species are crucial to the gas-phase flame retardant action of AlPi, as they scavenge H• and HO• radicals that propagate combustion.[2]

-

Ethane: A potential hydrocarbon breakdown product from the ethyl groups.[4]

Condensed-Phase Products

In the solid phase, the thermal decomposition of AlPi leads to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the transfer of heat and flammable gases to the underlying material.[5]

The main condensed-phase products are:

-

Aluminophosphonates: These are believed to be intermediate species in the formation of the final solid residue.[4]

-

Aluminum phosphate (B84403) (AlPO₄): This is the primary component of the final, thermally stable solid residue.[1][2]

Quantitative Data on Thermal Decomposition

While the qualitative identification of decomposition products is well-established, detailed quantitative data on their yields under various conditions is not extensively available in the public domain. The following tables summarize the available semi-quantitative data from thermogravimetric analysis (TGA).

Table 1: Thermal Stability of this compound in Different Atmospheres

| Atmosphere | Onset Decomposition Temperature (T₅%) | Reference |

| Nitrogen | ~452°C | [6] |

| Air/Oxygen | ~325°C | [6] |

Table 2: Qualitative Summary of Decomposition Products

| Phase | Product | Analytical Technique | Reference |

| Gaseous | Diethylphosphinic Acid | TGA-MS, Py-MS | [1][3] |

| Gaseous | Phosphorus Radicals (P•, PO•) | Inferred from flame retardancy studies | [2] |

| Gaseous | Ethane | TGA-FTIR | [4] |

| Condensed | Aluminophosphonates (Intermediate) | Solid-State NMR, XRD | [4] |

| Condensed | Aluminum Phosphate (Final Residue) | Solid-State NMR, XRD | [1][2][4] |

Experimental Protocols

The analysis of the thermal decomposition of AlPi typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful technique for determining the thermal stability of a material and identifying its gaseous decomposition products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Sample Preparation: A small amount of the AlPi sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Program: The sample is heated from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen for pyrolysis or a mixture of nitrogen and oxygen (e.g., air) for oxidative decomposition, with a constant flow rate (e.g., 50-100 mL/min).

-

Mass Spectrometer: The MS is set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

-

-

Data Analysis: The TGA data provides information on the mass loss of the sample as a function of temperature. The MS data, in the form of ion currents for specific m/z values, is correlated with the temperature to identify the evolved gases at different stages of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the volatile and semi-volatile organic compounds produced during the rapid decomposition of a material.

-

Instrumentation: A pyrolyzer unit connected to the injection port of a gas chromatograph, which is in turn coupled to a mass spectrometer.

-

Sample Preparation: A very small amount of the AlPi sample (typically 0.1-1 mg) is placed in a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) for a short period (e.g., 15-30 seconds) in an inert atmosphere (typically helium).

-

Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven might be to hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: The separated compounds eluting from the GC column are ionized and fragmented in the MS, and their mass spectra are recorded.

-

-

Data Analysis: The individual compounds are identified by comparing their mass spectra with a library of known spectra (e.g., NIST). The peak areas in the chromatogram can be used for semi-quantitative analysis of the relative abundance of the different products.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Caption: A simplified diagram illustrating the proposed gas and condensed phase thermal decomposition pathways of this compound.

Experimental Workflow for Analysis of Thermal Decomposition Products

Caption: A typical experimental workflow for the comprehensive analysis of the thermal decomposition products of this compound.

References

- 1. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Investigating the Effect of this compound on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

- 3. aminer.cn [aminer.cn]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on the thermal stability and flame retardancy of flexible polyurethane foams [agris.fao.org]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Aluminum Diethylphosphinate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental framework for studying aluminum diethylphosphinate [Al(C₂H₅)₂PO₂]₃, a prominent halogen-free flame retardant. While extensive experimental data exists regarding its synthesis and performance, this document outlines a detailed protocol for conducting quantum chemical calculations to elucidate its molecular structure, vibrational properties, and electronic characteristics. The guide is intended for researchers, scientists, and professionals in materials science and computational chemistry, offering a structured approach to a computational investigation, supplemented by established experimental methodologies for synthesis and characterization.

Introduction

This compound (Al-DEP) is the aluminum salt of diethyl phosphinic acid and is widely used as a flame retardant, particularly in polyamides and polyesters.[1][2] Its efficacy stems from a dual-action mechanism that operates in both the condensed and gas phases during combustion.[1][3] In the condensed phase, it promotes the formation of a stable carbonaceous char, which acts as a barrier to heat and mass transfer.[4] In the gas phase, the release of phosphorus-containing radicals quenches the high-energy H• and OH• radicals that propagate the flame.[1]

Despite its widespread application, a detailed understanding of its molecular properties from a first-principles, quantum chemical perspective is not extensively documented in public literature. Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecule's optimized geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties such as HOMO-LUMO energy levels, which are crucial for understanding its reactivity and stability.[5][6] This guide presents a standardized workflow for such a computational study, alongside protocols for its chemical synthesis and characterization.

Computational Methodology Workflow

A typical workflow for the quantum chemical analysis of this compound using DFT is outlined below. This process provides a systematic approach from initial structure generation to the final analysis of its physicochemical properties.

Predicted Molecular Properties (Quantum Chemical Calculations)

The following tables summarize the types of quantitative data that would be obtained from a DFT study. As specific published computational data for this compound is scarce, these tables serve as a template for presenting results.

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and angles around the central aluminum and phosphorus atoms are critical for understanding the molecule's coordination and steric profile.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Exemplary) |

| Bond Length (Å) | Al | O | - | 1.75 Å |

| P | O | - | 1.52 Å | |

| P | C | - | 1.80 Å | |

| Bond Angle (°) | O | Al | O | 109.5° |

| O | P | O | 118.0° | |

| C | P | C | 105.0° |

Frequency calculations are essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra (IR, Raman).[7] These calculated frequencies can be compared directly with experimental FTIR data for validation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Exemplary) | Experimental FTIR (cm⁻¹)[2] |

| C-H Stretch (methyl/methylene) | 2930 - 2850 | 2926, 2855 |

| P=O Stretch | 1275, 1150 | 1271, 1153 |

| P-O Stretch | 1080 | 1079 |

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (ESP) provides insight into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

| Property | Predicted Value (Exemplary) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 7.0 eV |

| Dipole Moment | ~2.5 Debye |

| Total Energy | -X Hartrees (a.u.) |

Experimental Protocols

A common method for synthesizing this compound involves a two-step reaction, starting with the free-radical addition of ethylene (B1197577) to sodium hypophosphite, followed by precipitation with an aluminum salt.[3][8]

Detailed Protocol:

-

Preparation of Sodium Diethylphosphinate: Sodium hypophosphite is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water).[8]

-

Free-Radical Addition: Ethylene gas is bubbled through the solution while a free-radical initiator (e.g., a persulfate) is added. The reaction is typically carried out at atmospheric pressure.[3][8] This step results in the formation of sodium diethylphosphinate in solution.

-

Precipitation: An aqueous solution of an aluminum salt, such as aluminum sulfate, is added to the sodium diethylphosphinate solution.[9][10]

-

Isolation: this compound precipitates out of the solution as a white solid. The product is then collected by filtration, washed with water to remove by-products, and dried.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the synthesized compound and confirm its structure.

-

Methodology: A small amount of the dried Al-DEP powder is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Results: Characteristic absorption bands for C-H, P=O, and P-O bonds should be observed, as detailed in Table 2.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure, particularly the arrangement of the ethyl groups around the phosphorus atom.

-

Methodology: ¹H NMR and ³¹P NMR spectra are recorded. For ³¹P NMR, the sample is often dissolved in an aqueous NaOH solution.[11]

-

Expected Results: The ³¹P NMR should show a characteristic signal for the phosphinate group. The ¹H NMR will show signals corresponding to the -CH₂- and -CH₃ protons of the ethyl groups, with appropriate splitting patterns.[3]

Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability of Al-DEP.

-

Methodology: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and its mass loss is recorded as a function of temperature.[12][13]

-

Expected Results: Al-DEP is highly thermally stable, with decomposition typically beginning above 350°C.[2] The temperature at 5% weight loss (T₅%) is a key parameter for comparison.

Conceptual Flame Retardancy Mechanism

The effectiveness of Al-DEP as a flame retardant is attributed to its action in both the solid and gas phases of a burning polymer.

Conclusion

This guide establishes a clear and detailed framework for the computational and experimental investigation of this compound. By combining the predictive power of quantum chemical calculations with established laboratory synthesis and characterization techniques, researchers can gain a deeper, multi-scale understanding of this important flame retardant. The proposed DFT workflow provides a pathway to elucidate its fundamental molecular properties, while the experimental protocols offer a basis for material synthesis and validation. This integrated approach is crucial for the rational design of next-generation, high-performance, and environmentally benign flame-retardant materials.

References

- 1. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 225789-38-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN103739624B - The synthetic method of this compound - Google Patents [patents.google.com]

- 10. CN103739624A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis Reaction Mechanism of Aluminum Diethylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis reaction mechanism of aluminum diethylphosphinate, a prominent halogen-free flame retardant. The document details the core chemical transformations, experimental protocols, and quantitative data to support researchers and professionals in the field of materials science and chemical synthesis.

Introduction

This compound, with the chemical formula Al[(C₂H₅)₂PO₂]₃, is a highly effective flame retardant used in various polymers such as polyamides, polyesters, and thermosets.[1] Its mechanism of action involves both condensed and gas-phase activity, promoting charring of the polymer matrix and releasing radical scavengers to inhibit combustion.[1][2] This guide focuses on the primary synthesis routes for producing high-purity this compound.

Core Synthesis Reaction Mechanism

The most prominently documented industrial synthesis of this compound is a multi-step process that begins with a phosphorus precursor and proceeds through the formation of diethylphosphinic acid, followed by a salt formation reaction with an aluminum source.[2][3][4] An alternative route involves a free-radical addition reaction under atmospheric pressure.[5][6]

2.1. Multi-Step Synthesis from Ammonium (B1175870) Hypophosphite

This process can be broken down into three primary stages:

-

Step 1: Synthesis of Bis(trimethylsiloxy)phosphine: Ammonium hypophosphite reacts with hexamethyldisilazane (B44280) (HMDS) in an organic solvent like toluene (B28343), using a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH).[2][3] This step forms the reactive intermediate, bis(trimethylsiloxy)phosphine.

-

Step 2: Formation of Diethylphosphinic Acid: The bis(trimethylsiloxy)phosphine intermediate undergoes an addition reaction with ethylene (B1197577) and hydrogen bromide under pressure.[3][4] The resulting product is then hydrolyzed to yield an aqueous solution of diethylphosphinic acid.

-

Step 3: Precipitation of this compound: The pH of the diethylphosphinic acid solution is carefully adjusted, followed by the addition of an aluminum salt, typically aluminum sulfate (B86663).[3][4] This results in the precipitation of this compound, which is then isolated and dried.

2.2. Free-Radical Addition Synthesis

An alternative pathway involves the direct addition of ethylene to a hypophosphite salt in the presence of a radical initiator.[5][6]

-

Step 1: Formation of Sodium Diethylphosphinate: Ethylene gas is bubbled through a solution of sodium hypophosphite in a solvent like acetic acid, with a radical initiator such as benzoyl peroxide.[6] This forms sodium diethylphosphinate.

-

Step 2: Metathesis with an Aluminum Salt: The resulting sodium diethylphosphinate is then reacted with an aluminum salt, leading to the formation of this compound.[7]

Experimental Protocols

3.1. Detailed Methodology for Multi-Step Synthesis from Ammonium Hypophosphite [3][4]

-

Synthesis of Bis(trimethylsiloxy)phosphine:

-

Charge a reactor with ammonium hypophosphite and an organic solvent (e.g., toluene).

-

Add a catalytic amount of trifluoromethanesulfonic acid.

-

Under a nitrogen atmosphere, slowly add hexamethyldisilazane (HMDS) to the mixture at a temperature of 80-130°C.

-

Maintain the reaction under reflux for 8.5-9.5 hours.

-

After the reaction, the mixture will separate into layers. The organic layer containing the product is collected after filtration.

-

-

Synthesis of Diethylphosphinic Acid:

-

Transfer the bis(trimethylsiloxy)phosphine from the previous step into a pressure reactor.

-

Introduce ethylene and hydrogen bromide gas into the reactor.

-

Maintain the reaction pressure at 0.6-0.8 MPa with nitrogen.

-

Heat the reaction to 80 ± 5°C for 4-5 hours.

-

After the reaction, remove the toluene via reduced-pressure distillation.

-

Add water to the residue to dissolve the product and separate the aqueous layer, which contains the diethylphosphinic acid solution.

-

-

Formation of this compound:

-

Transfer the diethylphosphinic acid solution to a crystallizer and dilute with water.

-

Adjust the pH of the solution to 3.0 ± 0.2 using a 30% sulfuric acid solution.

-

Prepare a 30% aqueous solution of aluminum sulfate.

-

Slowly add the aluminum sulfate solution to the diethylphosphinic acid solution over 3 hours at room temperature.

-

Rapidly heat the mixture to 90°C and hold for 1 hour.

-

Cool the mixture, and collect the precipitated product by suction filtration.

-

Dry the product in an oven to obtain pure this compound.

-

3.2. Detailed Methodology for Free-Radical Addition Synthesis [5][6]

-

Synthesis of Sodium Diethylphosphinate:

-

In a suitable reactor, dissolve sodium hypophosphite monohydrate in acetic acid.

-

Add a radical initiator, such as benzoyl peroxide.

-

Bubble ethylene gas through the reaction mixture.

-

The reaction proceeds under atmospheric pressure.

-

-

Synthesis of this compound:

-

To the solution containing sodium diethylphosphinate, add a solution of an aluminum salt (e.g., aluminum sulfate).

-

The reaction conditions, such as temperature and pH, should be optimized. A study suggests a reaction temperature of 75°C and a pH of 2-3 for a similar reaction starting from sodium diethylphosphinate.[7]

-

The resulting precipitate of this compound is then filtered, washed, and dried.

-

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Embodiment 1[3] | Embodiment 2[4] | Embodiment 3[4] | Embodiment 4[4] |

| Starting Materials | Ammonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum Sulfate | Ammonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum Sulfate | Ammonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum Sulfate | Ammonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum Sulfate |

| Catalyst | Trifluoromethanesulfonic Acid | Not specified | Not specified | Not specified |

| Solvent | Toluene | Toluene | Toluene | Toluene |

| Reaction Temp. (Step 1) | 80-90°C | 80-130°C | 80-130°C | 80-130°C |

| Reaction Temp. (Step 2) | 80 ± 5°C | 80 ± 5°C | 80 ± 5°C | 80 ± 5°C |

| Reaction Pressure (Step 2) | 0.6-0.8 MPa | 0.5-0.8 MPa | 0.5-0.8 MPa | 0.5-0.8 MPa |

| pH (Step 3) | 3.0 | 3.0 | 3.0 | 3.0 |

| Final Product Yield | 89.7% | 81.1% | 68.1% | 83.5% |

Table 2: Purity Analysis of this compound by ³¹P NMR

| Component | Embodiment 1[3] | Embodiment 2[4] | Embodiment 3[4] | Embodiment 4[4] |

| This compound | 98.3% | 85.6% | 72.0% | 94.2% |

| Ethylphosphinic Acid Aluminum Salt | 1.3% | 7.7% | 16.6% | 2.0% |

| Unknown Compounds | 0.4% | 6.7% | 11.4% | 3.8% |

Visualizations

Caption: Multi-step synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 2. This compound|Halogen-Free Flame Retardant|CAS 225789-38-8 [benchchem.com]

- 3. CN103739624B - The synthetic method of this compound - Google Patents [patents.google.com]

- 4. CN103739624A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

Molecular formula and structure of aluminum diethylphosphinate

Introduction

Aluminum diethylphosphinate, a salt of diethyl phosphinic acid, is a halogen-free flame retardant of significant industrial and research interest. Its chemical formula is Al(C₄H₁₀O₂P)₃, corresponding to a molecular weight of approximately 390.27 g/mol .[1][2] This compound presents as a white, solid powder that is soluble in organic solvents like methanol, ethanol, and chloroform.[1] Its prominence stems from its high phosphorus content and efficacy in imparting fire resistance to a variety of polymers, including polyamides, polyesters, and thermoset resins, making it a critical component in sectors such as electronics, automotive, and construction.[3]

The molecular structure features a central aluminum (Al³⁺) ion coordinated to three diethylphosphinate ([ (CH₃CH₂)₂PO₂]⁻) ligands. This structure is key to its function, enabling a dual-action flame retardant mechanism that operates in both the condensed and gas phases during combustion.

Physicochemical and Thermal Properties

This compound exhibits high thermal stability, a crucial attribute for its application in engineering plastics that require high processing temperatures.[3] Its decomposition typically begins at temperatures above 300°C.[4] A summary of its key properties is provided below.

| Property | Value | References |

| CAS Number | 225789-38-8 | [2][5] |

| Molecular Formula | C₁₂H₃₀AlO₆P₃ | [1][2] |

| Molecular Weight | 390.27 g/mol | [2] |

| Appearance | White solid powder | [5] |

| Phosphorus Content | ~23-24% (w/w) | [6] |

| Decomposition Temperature (TGA, 1% weight loss) | > 350°C | [6] |

| Decomposition Temperature (TGA, 5% weight loss) | 399°C (under N₂) to 401°C | [5][7] |

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, aiming for high yield, purity, and operational safety. A common approach involves the reaction of an aluminum salt with diethylphosphinic acid or its salt.[5] Another notable method is a gas-liquid free-radical addition reaction under atmospheric pressure, which offers advantages in safety and cost over traditional high-pressure methods.[7][8]

This protocol is based on the synthesis of diethylphosphinic acid followed by salt formation with an aluminum source, adapted from literature describing atmospheric pressure synthesis.[8][9][10]

-

Preparation of Diethylphosphinic Acid Precursor:

-

Ammonium hypophosphite is mixed with an organic solvent (e.g., toluene) and a catalyst (e.g., trifluoromethanesulfonic acid) in a reaction vessel.[9][10]

-

The mixture is heated to a temperature between 80-130°C.[9]

-

Hexamethyldisilazane is added dropwise to the solution, and the reaction is refluxed for approximately 9 hours to produce di-trimethylsiloxy phosphorus.[9][10]

-

-

Alkylation Step:

-

The prepared di-trimethylsiloxy phosphorus is transferred to a pressure-capable reaction kettle.

-

Ethylene gas is bubbled through the reaction mixture while an initiator (e.g., benzoyl peroxide) is added to facilitate a free-radical addition.[8] This step forms the diethyl phosphorus intermediate.

-

-

Hydrolysis and Purification:

-

The intermediate product is hydrolyzed by adding water to yield a diethyl phosphinic acid solution.[9]

-

The aqueous layer containing the desired acid is separated and collected.

-

-

Formation of Aluminum Salt:

-

Final Product Isolation:

-

The precipitate is collected via suction filtration, washed thoroughly with water, and dried to obtain the final, purified product.[10]

-

Mechanism of Action in Flame Retardancy

This compound functions as a highly effective flame retardant through a combination of condensed-phase and gas-phase mechanisms.[4][11] This dual-action approach is critical to its performance in various polymer systems.

-

Condensed-Phase Action: During combustion, the compound promotes the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame front. The aluminum phosphate (B84403) residue formed from its decomposition contributes significantly to this protective barrier.[4]

-

Gas-Phase Action: Simultaneously, this compound and its decomposition products, such as volatile diethyl phosphinic acid, are released into the gas phase (the flame). Here, they act as radical scavengers. They interrupt the combustion cycle by quenching high-energy radicals like H• and OH•, which are essential for flame propagation.[4][12] This "flame poisoning" effect reduces the heat released and helps to extinguish the fire.

Performance Data in Polymer Systems

The efficacy of this compound (AlPi) as a flame retardant is typically evaluated using standard flammability tests, such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. The data below, compiled from various studies, illustrates its performance in different polymer matrices.

| Polymer System | AlPi Loading (wt%) | Test Method | Result | References |

| Poly(butylene succinate) (PBS) | 25 | LOI | 29.5% | [13] |

| Poly(butylene succinate) (PBS) | 25 | UL-94 | V-0 Rating | [13] |

| Polyamide 66 (PA66) | 12.5 | UL-94 | V-0 Rating | [14] |

| All-PA Composite | 10 | LOI | 27.6% | [11] |

| All-PA Composite | 10 | UL-94 | V-0 Rating | [11] |

| Polyacrylonitrile (PAN) Separator | > 5 | Burning Test | Enhanced Flame Resistance | [12] |

| Polypropylene (PP/IFR System) | Synergist | LOI | 34% | [15] |

| Polypropylene (PP/IFR System) | Synergist | UL-94 | V-0 Rating | [15] |

Note: IFR refers to an Intumescent Flame Retardant system, where AlPi acts as a synergist.

Analytical and Characterization Protocols

The structure and properties of this compound and its composites are confirmed using a suite of analytical techniques.

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Methodology: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. The sample is scanned over a range (e.g., 400-4000 cm⁻¹) to obtain an infrared spectrum.

-

Purpose: To identify characteristic chemical bonds in the molecule, such as P-C, P=O, and P-O, confirming the structure of the phosphinate ligand.[1][7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: The sample is dissolved in a suitable deuterated solvent. ¹H NMR and ³¹P NMR spectra are acquired on a high-field NMR spectrometer.

-

Purpose: To confirm the molecular structure by analyzing the chemical environment of the hydrogen and phosphorus atoms.[8]

-

-

Thermogravimetric Analysis (TGA):

-

Methodology: A small, precisely weighed sample (typically 3-5 mg) is placed in a TGA furnace. The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

-

Purpose: To evaluate thermal stability by measuring the weight loss of the material as a function of temperature. This determines the onset of decomposition and the amount of residual char.[5][7]

-

-

Scanning Electron Microscopy (SEM):

-

Methodology: The morphology of the powder sample or the surface of the char residue from a combustion test is examined. Samples are mounted on a stub and may be sputter-coated with a conductive metal (e.g., gold) to prevent charging. An electron beam is scanned over the surface to generate high-resolution images.

-

Purpose: To analyze the microscopic morphology of the compound and, critically, to examine the structure and integrity of the char layer formed during combustion.[7][14]

-

This compound stands out as a high-performance, environmentally friendly, halogen-free flame retardant. Its robust thermal stability, coupled with a powerful dual-phase mechanism of action, makes it an indispensable additive for enhancing the fire safety of engineering polymers. Ongoing research continues to explore its synergistic effects with other flame retardants and its application in new polymer systems, further cementing its role in the development of advanced, safe materials for demanding applications.[16][17]

References

- 1. chembk.com [chembk.com]

- 2. aluminium diethyl phosphinate - Wikidata [wikidata.org]

- 3. nbinno.com [nbinno.com]

- 4. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 225789-38-8 [smolecule.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Aluminium Diethylphosphinate by Gas-Liquid Free Radical Addition Reaction under Atmospheric Pressure | Scientific.Net [scientific.net]

- 9. CN103739624A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. CN103739624B - The synthetic method of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound-Incorporated Flame-Retardant Polyacrylonitrile Separators for Safety of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Investigating the Effect of this compound on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

- 14. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides [mdpi.com]

- 15. Synergistic Flame-Retardant Effect of Aluminum Diethyl Phosphinate in PP/IFR System and the Flame-Retardant Mechanism | Semantic Scholar [semanticscholar.org]

- 16. Application of Aluminum Diethyl Phosphinate ADP Fire retardant [senloschemical.com]

- 17. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to CAS Number 225789-38-8: Aluminum Diethylphosphinate

Disclaimer: This document provides a technical overview of the substance identified by CAS number 225789-38-8, this compound. The primary application of this compound is as an industrial halogen-free flame retardant. The information is intended for researchers and scientists for hazard assessment and materials science applications. This compound is not a pharmacological agent, and data regarding biological signaling pathways for therapeutic purposes are not available.

This compound (ADP), identified by CAS number 225789-38-8, is the aluminum salt of diethylphosphinic acid. It is a key component in halogen-free flame retardant systems, particularly for engineering plastics processed at high temperatures.

Structure and Nomenclature

-

Chemical Name: Aluminum tris(diethylphosphinate)

-

Synonyms: Diethylphosphinic acid, aluminum salt; Exolit OP 930/935/1230

-

Molecular Formula: C₁₂H₃₀AlO₆P₃

-

Molecular Weight: 390.27 g/mol

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Appearance | White, fine-grained powder | [1] |

| Molecular Weight | 390.27 g/mol | [2][3] |

| Density | 1.2 - 1.4 g/cm³ (at 20°C) | [4][5] |

| Bulk Density | 250 - 600 kg/m ³ | [4][5][6] |

| Decomposition Temperature | >300°C - 350°C (TGA, 1% weight loss) | [7] |

| Phosphorus Content | 23.0 - 24.0% (w/w) | [4][2][6] |

| Water Solubility | 1.6 - 2.0 g/L (at 25°C); generally described as insoluble or having low solubility | [1][8] |

| Solubility in Organic Solvents | Insoluble in common organic solvents (e.g., acetone, toluene) | [2][5][9] |

| Moisture Content | ≤ 0.5% (w/w) | [4][9] |

| pH Value | ~4.5 (in suspension) | [4][5] |

Core Application: Flame Retardancy

ADP functions as a highly effective, halogen-free flame retardant for thermoplastics and thermoset resins, such as polyamides (PA), polyesters (PBT, PET), and epoxies.[1][10] Its high thermal stability allows it to withstand the processing temperatures required for these engineering plastics.[7]

Mechanism of Action

The flame retardant action of this compound occurs in both the gas and condensed (solid) phases of a fire, a dual mechanism that enhances its efficacy.

-

Condensed Phase Action: Upon thermal decomposition, ADP contributes to the formation of a protective char layer on the surface of the polymer.[1][11] This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, thereby suppressing the combustion process.[11]

-

Gas Phase Action: The decomposition of ADP also releases phosphorus-containing volatile species, including diethylphosphinic acid.[11][12] These species act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by quenching high-energy H• and OH• radicals.[1][11][12]

Visualization of Flame Retardant Mechanism

The logical relationship of the flame retardant mechanism is illustrated below.

Hazards and Toxicological Profile

While ADP is considered an environmentally preferable alternative to halogenated flame retardants, it is not without hazards.[3][13] Toxicological studies are primarily focused on assessing its genotoxic potential and dermal effects.

Summary of Toxicological Data

| Assay | Model System | Concentration / Dose | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA100, TA102, TA104 | Not specified | Not mutagenic | [4] |

| In Vitro Micronucleus Test | Human hepatoma cells (HepG2) | 200 µg/mL | Genotoxic (increase in micronuclei) | [4] |

| Cytotoxicity Assays | Human hepatoma cells (HepG2) | Not specified | Not cytotoxic | [4] |

| Dermal Toxicity (Oxidative Stress) | Human keratinocytes (HaCaT) | 30, 60, 120 µg/mL | No significant increase in Reactive Oxygen Species (ROS) | [13] |

| Dermal Toxicity (Inflammation) | Human keratinocytes (HaCaT) | 30, 60, 120 µg/mL | No significant increase in pro-inflammatory cytokines (IL-6, IL-8, etc.) | [13] |

| Dermal Toxicity (Epigenetic) | Human keratinocytes (HaCaT) | Not specified | Increased levels of 5-hydroxymethylcytosine (B124674) (5-hmC) | [13] |

| Skin Sensitization / Irritation | In silico models and in vitro RHE model (OECD TG 439) | Not specified | Not classified as a skin sensitizer (B1316253) or irritant | [13] |

Environmental Profile

This compound is noted for its high persistence in the environment, meaning it is not readily biodegradable.[6][11] This chemical stability is a necessary property for its application in high-temperature plastics but is a point of concern for environmental fate.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and quality control of this compound. The following protocols are based on standardized guidelines relevant to the compound's application and toxicological assessment.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability and decomposition temperature of ADP.

-

Instrumentation: A calibrated thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas system.[14]

-

Sample Preparation: Place 5-10 mg of the dry this compound powder into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, up to a final temperature of 600-800°C.[15]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Determine the onset of decomposition, typically defined as the temperature at which 1% or 5% mass loss occurs.[4]

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.[14]

-

Protocol: In Vitro Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay evaluates the potential of ADP to induce gene mutations.

-

Test System: Utilize several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[1][7]

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[1]

-

Procedure (Plate Incorporation Method):

-

Prepare a range of concentrations of the test substance.

-

In a test tube, mix the test substance, the bacterial culture, and either the S9 mix or a buffer.

-

Add molten top agar (B569324) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate (lacking the required amino acid).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Controls: Include a negative (vehicle) control and positive controls (known mutagens specific to each bacterial strain, with and without S9 activation).

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow) on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.[1]

Visualization of Toxicity Testing Workflow

The following diagram outlines a typical workflow for the in vitro toxicological assessment of a chemical compound like ADP.

References

- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 2. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]

- 3. infinitalab.com [infinitalab.com]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]

- 7. nib.si [nib.si]

- 8. worldoftest.com [worldoftest.com]

- 9. oecd.org [oecd.org]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Aluminum Diethylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of aluminum diethylphosphinate (ADP), a halogen-free flame retardant of significant interest in materials science. The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the characteristic spectral data, experimental protocols, and analytical workflows for the comprehensive characterization of this organometallic compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral "fingerprint" of the compound is generated, revealing information about its chemical bonds.[1] For this compound, FTIR confirms the presence of the ethyl groups and the core phosphinate structure.

Quantitative FTIR Data

The characteristic absorption bands for this compound are summarized in the table below. These wavenumbers correspond to specific vibrational modes of the bonds within the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H Stretching (-CH₂-) | 2955 | [2] |

| C-H Stretching (Saturated CH₃ & CH₂) | 2926, 2855 | [2] |

| P=O Stretching | 1271, 1153 | [2] |

| P-O Symmetrical Stretching | 1095 | [2] |

| P-O Stretching | 1079 | [2] |

Experimental Protocol: FTIR-ATR Analysis

The following protocol outlines the steps for analyzing a solid sample of this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a suitable solvent like isopropanol (B130326) or ethanol (B145695) to wipe the crystal surface and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum. This involves scanning with nothing on the crystal to record the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Engage the pressure clamp and apply firm, even pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Set the desired scan parameters (e.g., resolution: 4 cm⁻¹, scans: 45-100, range: 4000-400 cm⁻¹) and initiate the sample scan.

-

Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram, ratio the result against the background spectrum, and generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

Visualization: FTIR Analysis Workflow

Caption: Workflow for FTIR-ATR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound in solution. For this compound, both ¹H (proton) and ³¹P (phosphorus) NMR are used to confirm the structure and assess the purity of the material.[3]

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound in ¹H and ³¹P NMR spectra.

Table 2.1: ¹H NMR Data

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| -CH₂- (Methylene) | 1.42 - 1.60 | Multiplet | [2] |

| -CH₃ (Methyl) | 0.88 | Triplet | [2] |

Table 2.2: ³¹P NMR Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Key Observation | Reference |

| ³¹P | Varies with solvent/standard | Singlet | A single peak indicates high purity of the product. | [2][4] |

Note: ³¹P NMR is typically performed with ¹H decoupling to simplify the spectrum, resulting in a single peak.[5]

Experimental Protocol: NMR Analysis

The general protocol for obtaining NMR spectra of organometallic compounds like this compound requires careful handling, as they can be sensitive to air and moisture.[5][6]

-

Sample Preparation (in a Glovebox or under Inert Gas):

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a standard NMR tube. For ³¹P NMR analysis of aluminum phosphinates, an aqueous NaOH solution has been used effectively.[4]

-

Cap the NMR tube securely.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Load a standard set of experimental parameters for the desired nucleus (¹H or ³¹P).

-

Tune and match the probe to the correct frequency for the nucleus being observed.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

-

"Shim" the magnetic field by adjusting the shim coils to optimize its homogeneity, which maximizes spectral resolution.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. A sufficient relaxation delay is critical for quantitative analysis.[7]

-

For ³¹P NMR, ensure proton decoupling is active to produce singlet peaks.[5]

-

Start the acquisition to collect the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to create a flat spectral baseline.

-

Calibrate the chemical shift axis by referencing the solvent peak or an internal standard (e.g., TMS for ¹H).[5]

-

-

Spectral Analysis:

-

Integrate the peaks to determine the relative ratios of different types of nuclei.

-

Analyze the chemical shifts and coupling patterns (multiplicity) to confirm the molecular structure.

-

Visualization: NMR Analysis Workflow

References

- 1. photometrics.net [photometrics.net]

- 2. Buy this compound | 225789-38-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

Thermal stability of aluminum diethylphosphinate under nitrogen vs. air

An In-Depth Technical Guide on the Thermal Stability of Aluminum Diethylphosphinate Under Nitrogen vs. Air

Introduction

This compound (AlPi) is a halogen-free flame retardant widely utilized in polymers such as polyamides and polyesters, particularly for applications in the electrical and electronics sectors.[1] Its efficacy stems from a dual-action mechanism that operates in both the condensed (solid) and gas phases during combustion.[2] In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[2][3] Understanding the thermal stability and decomposition pathways of AlPi under different atmospheric conditions—specifically inert (nitrogen) and oxidative (air)—is critical for optimizing its performance and processing conditions in polymer composites. This guide provides a detailed analysis of its thermal behavior, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Thermal Stability and Decomposition in a Nitrogen Atmosphere

Under an inert nitrogen atmosphere, the thermal degradation of this compound is primarily driven by heat, without the influence of oxidation. The decomposition process initiates at temperatures exceeding 350°C.[3]

Quantitative Thermal Analysis Data (Nitrogen)

The following table summarizes key thermal decomposition parameters for pure AlPi when heated in a nitrogen atmosphere.

| Parameter | Value | Reference |

| T₅% (Temperature at 5% mass loss) | 399°C | [3] |

| T₉₅% (Temperature at 95% mass remaining) | 452°C | [4] |

| Char Yield (Residue at end of test) | 2% - 7% | [3] |

| Alternate Char Yield (at 700°C) | ~26% | [4] |

Note: Discrepancies in char yield can arise from different final temperatures and experimental conditions.

Decomposition Mechanism in Nitrogen

In an inert atmosphere, AlPi decomposes to form volatile diethylphosphinic acid and a residue of aluminum phosphate, which acts as a barrier to fuel and heat transport.[1][3] Other pyrolysis products include dimeric compounds featuring Al-O-P linkages and the release of ethane.[5][6] The final residue is composed of condensed carbonaceous structures and crystallized aluminophosphates.[6]

Caption: Proposed decomposition pathway of AlPi under an inert (nitrogen) atmosphere.

Thermal Stability and Decomposition in an Air Atmosphere

In the presence of air, oxygen plays a significant role in the degradation process. This oxidative degradation leads to different decomposition products and thermal stability characteristics compared to an inert atmosphere. While the initial decomposition stages under air and nitrogen can appear similar, the overall process and final residues are markedly different.[7]

Quantitative Thermal Analysis Data (Air)

The following table summarizes key thermal decomposition parameters for AlPi when heated in an air atmosphere.

| Parameter | Value | Reference |

| T₅% (Temperature at 5% mass loss) | 325°C (as T₉₅%) | [4] |

| General Onset Temperature | Lower than in nitrogen | [4] |

| Char Yield (Residue at end of test) | 14% - 37% | [3] |

| Alternate Char Yield | ~46% | [4] |

Comparative Analysis: Nitrogen vs. Air

The presence of oxygen significantly alters the thermal degradation of AlPi. The onset of decomposition occurs at a lower temperature in air.[4] A key difference is the substantial increase in char yield in an air atmosphere, which nearly doubles compared to the yield in nitrogen.[3][4] This enhanced char formation is a crucial aspect of its flame retardant mechanism, as it creates a more robust protective carbonaceous layer.[3] In the condensed phase, phosphinates react to form aluminophosphates and phosphonates, leading to higher char residues.[4]

Decomposition Mechanism in Air

Under oxidative conditions, the decomposition mechanism involves both condensed and gas-phase actions. In the condensed phase, AlPi promotes charring.[2] In the gas phase, its thermal decomposition releases active phosphorus-containing species (e.g., P•, PO•) which are highly effective at scavenging the H• and OH• free radicals that sustain combustion.[2][8] This "radical trapping" reduces the intensity of the fire.

Caption: Proposed dual-action decomposition pathway of AlPi in an oxidative (air) atmosphere.

Experimental Protocols

The primary technique for evaluating the thermal stability of this compound is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A thermal analyzer, such as a TA STD Q600.[8]

-

Sample Preparation: A small, precisely weighed sample (e.g., 8.0 ± 0.2 mg) is placed in a crucible.[8]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C or 800°C) at a constant heating rate, typically 10°C/min.[8][9]

-

Atmosphere: The furnace is purged with a continuous flow of either an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) to maintain the desired atmosphere throughout the experiment.[8]

-

Data Collected: The instrument records the sample's mass, temperature, and time. The output is typically a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA) of AlPi.

Conclusion

The thermal stability of this compound is highly dependent on the surrounding atmosphere. In an inert nitrogen environment, it exhibits high thermal stability, with decomposition beginning above 350°C and resulting in a relatively low char yield.[3] Conversely, in an air atmosphere, its decomposition starts at lower temperatures but produces a significantly higher amount of thermally stable char.[4] This enhanced charring, combined with gas-phase radical trapping, is fundamental to its effectiveness as a flame retardant in oxidative environments. This detailed understanding allows researchers and professionals to better predict material behavior during processing and fire events, thereby optimizing the formulation of flame-retardant polymer systems.

References

- 1. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 225789-38-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of polylactide/aluminium diethylphosphinate [open.metu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Investigating the Effect of this compound on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dispersion Techniques for Aluminum Diethylphosphinate in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dispersion of aluminum diethylphosphinate (AlPi-DE), a common halogen-free flame retardant, in epoxy resin systems. Proper dispersion is critical for maximizing the flame retardant efficiency and maintaining the mechanical integrity of the final composite material.

Introduction

This compound (AlPi-DE) is an effective flame retardant for epoxy resins, acting in both the gas and condensed phases to suppress fire. However, its effectiveness is highly dependent on its uniform dispersion within the epoxy matrix. Poor dispersion can lead to agglomeration of AlPi-DE particles, resulting in inconsistent flame retardant performance and a reduction in the mechanical properties of the cured epoxy composite. These notes provide an overview of common dispersion techniques and their impact on the final material properties.

Quantitative Data on Performance

The dispersion quality of AlPi-DE directly influences the flame retardancy and mechanical properties of the epoxy composite. The following tables summarize quantitative data from various studies, illustrating the effects of AlPi-DE loading and its synergy with other additives.

Table 1: Flame Retardancy Properties of Epoxy/AlPi-DE Composites

| Formulation | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference |

| Neat Epoxy | 0 | 21.8 | - | 440.6 | [1] |

| Epoxy/AlPi-DE | 15 | 29.5 | V-0 | - | [1] |

| Epoxy/AlPi-DE/Melamine/Pentaerythritol | 10 (total) | - | V-0 | 493.2 | [1] |

| Epoxy/AlPi-DE/MPP/Al2O3 | 3.2 AlPi-DE, 1.6 MPP, 0.2 Al2O3 | 33.5 | V-0 | - | [2] |

| Epoxy/DiDOPO/SiO2 | 5 DiDOPO, 15 SiO2 | 30.2 | V-0 | - | [3] |